
1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl-: is a chemical compound that belongs to the class of phthalazinediones. These compounds are known for their diverse biological and pharmacological activities. The structure of 1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl- includes a phthalazine ring system with an iodoacetyl and a phenyl group attached, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl- typically involves the following steps:
Starting Material: The synthesis begins with 2-phenyl-2,3-dihydrophthalazine-1,4-dione.
O-Alkylation: This compound undergoes O-alkylation with ethyl chloroacetate to form an intermediate ester.
Hydrazinolysis: The ester is then subjected to hydrazinolysis to produce the corresponding hydrazide.
Azide Coupling: The hydrazide is coupled with an amino acid ester hydrochloride under azide coupling conditions to form the final product.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the phthalazine ring.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinedione derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its derivatives have been studied for their cytotoxic and anti-bacterial properties.
Industry: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl- involves its interaction with molecular targets such as enzymes and receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential use in treating neurodegenerative diseases like Alzheimer’s.
Comparación Con Compuestos Similares
- Phthalhydrazide
- 1,4-Phthalazinedione, 2,3-dihydro-
- Phthalazine-1,4-dione
Comparison: 1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl- is unique due to the presence of the iodoacetyl and phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it has shown higher efficacy in inhibiting acetylcholinesterase and better blood-brain barrier permeability .
Propiedades
Número CAS |
73972-90-4 |
|---|---|
Fórmula molecular |
C16H11IN2O3 |
Peso molecular |
406.17 g/mol |
Nombre IUPAC |
2-(2-iodoacetyl)-3-phenylphthalazine-1,4-dione |
InChI |
InChI=1S/C16H11IN2O3/c17-10-14(20)19-16(22)13-9-5-4-8-12(13)15(21)18(19)11-6-2-1-3-7-11/h1-9H,10H2 |
Clave InChI |
AGNRRJBOKXZEPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=O)N2C(=O)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


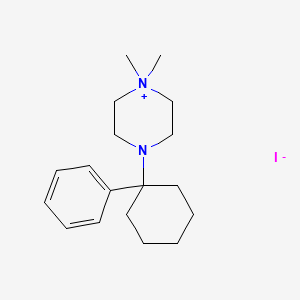
![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
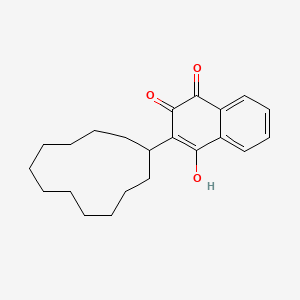
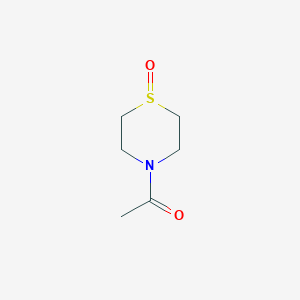
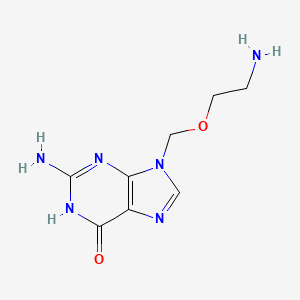
![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
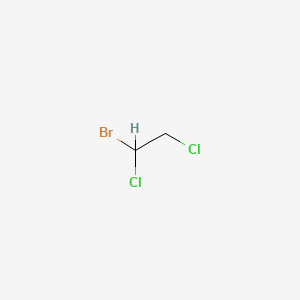
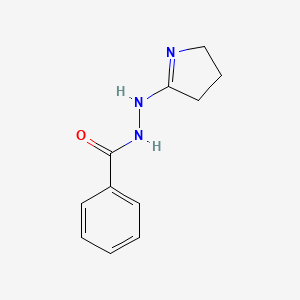
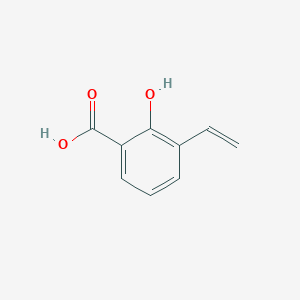
![10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one](/img/structure/B14446503.png)
![3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene](/img/structure/B14446508.png)

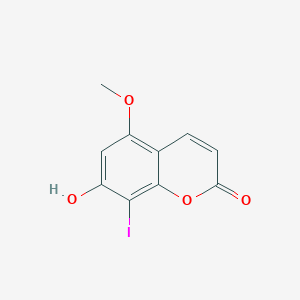
![Benzene, 1,1'-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro-](/img/structure/B14446523.png)
